N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide
Description
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyano group, an oxoethyl linker, and a fluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-1-2-10(6-11)14(20)17-8-13(19)18-4-5-21-9-12(18)7-16/h1-3,6,12H,4-5,8-9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYYGJFHHVUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CNC(=O)C2=CC(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out by stirring the reactants without a solvent at room temperature or using a steam bath at 70°C .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis, microwave-assisted reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzamides or morpholine derivatives .
Scientific Research Applications
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents, particularly in oncology and neurology.
Industry: It finds applications in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
3’-deamino-3’-(3-cyanomorpholin-4-yl)doxorubicin: This compound shares the cyano-morpholine moiety and is used in cancer research.
Doxorubicin: A well-known chemotherapeutic agent with structural similarities, particularly in the aromatic ring systems.
Uniqueness
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide stands out due to its unique combination of a fluorobenzamide moiety and a cyano-morpholine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for diverse research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
